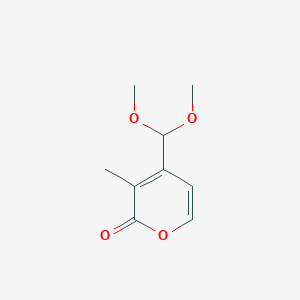
2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- is a heterocyclic compound that belongs to the pyranone family. Pyranones are known for their diverse biological activities and are often found in natural products. This compound features a pyran ring fused with a lactone, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which involves the formation of the pyran ring through an electrocyclic reaction . Another approach is the Knoevenagel condensation followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps like condensation, cyclization, and purification to achieve the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-one
- 4-Hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one
- Dihydro-5,6-dehydrokawain
- Bisdemethoxycurcumin
- Apigenin
- Kaempferol
Uniqueness: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- stands out due to its unique structural features and reactivity. Its dimethoxymethyl and methyl substituents confer distinct chemical properties, making it a valuable compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
820986-07-0 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-3-methylpyran-2-one |
InChI |
InChI=1S/C9H12O4/c1-6-7(9(11-2)12-3)4-5-13-8(6)10/h4-5,9H,1-3H3 |
InChI-Schlüssel |
LGFBULIURPOMMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=COC1=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
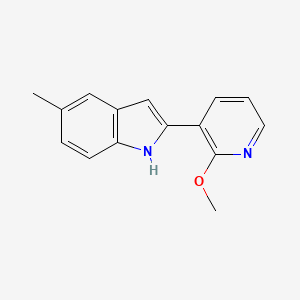
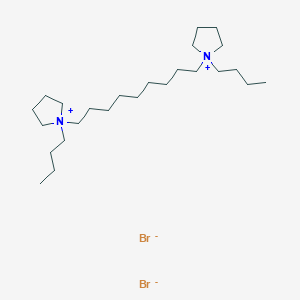
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
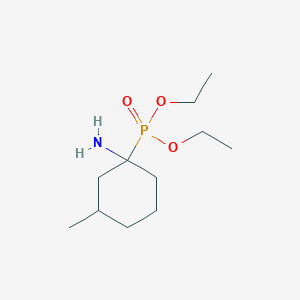
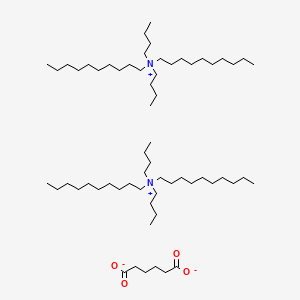

![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
